molecular formula C20H18ClN3O3S B2751072 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 941969-86-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2751072
CAS RN: 941969-86-4
M. Wt: 415.89
InChI Key: LRMQAGIVTHLDRG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole, an imidazole ring, and a thioacetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole and imidazole rings are likely to contribute to the rigidity of the molecule, while the thioacetamide group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Synthesis and Antitumor Evaluation

  • A study conducted by Yurttaş, Tay, and Demirayak (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a core structural similarity with the specified compound, demonstrated considerable anticancer activity against certain cancer cell lines. This suggests the potential of such compounds in the development of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antioxidants for Base Oil

  • Research by Basta et al. (2017) on some benzimidazole derivatives as antioxidants indicated their potential in enhancing the oxidation stability of base stock, demonstrating the chemical versatility and applicability of similar compounds in industrial applications (Basta et al., 2017).

Cascade Reactions for Heterocycles

  • The work by Schmeyers and Kaupp (2002) on thioureido-acetamides in cascade reactions for heterocyclic syntheses illustrates the compound's utility in generating diverse heterocycles, emphasizing its role in facilitating efficient synthetic pathways in organic chemistry (Schmeyers & Kaupp, 2002).

Anthelmintic Activity Evaluation

  • Kumar and Sahoo (2014) explored the anthelmintic activity of novel synthesized 1,2,4-triazole moiety clubbed with benzimidazole ring, indicating the potential biomedical applications of such compounds against parasitic worms (Kumar & Sahoo, 2014).

Metabolic Stability Improvement

  • Stec et al. (2011) investigated the metabolic stability of PI3K/mTOR dual inhibitors, revealing efforts to enhance the metabolic profile of compounds similar to the specified chemical, showcasing its relevance in drug development processes (Stec et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity, as well as its physical and chemical properties .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-24-16(14-3-5-15(21)6-4-14)10-23-20(24)28-11-19(25)22-9-13-2-7-17-18(8-13)27-12-26-17/h2-8,10H,9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMQAGIVTHLDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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